molecular formula C7H8BFO2 B151529 (3-Fluoro-5-Methylphenyl)Boronic Acid CAS No. 850593-06-5

(3-Fluoro-5-Methylphenyl)Boronic Acid

Cat. No. B151529
M. Wt: 153.95 g/mol
InChI Key: QQPLHUGOUZKARP-UHFFFAOYSA-N
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Description

(3-Fluoro-5-Methylphenyl)Boronic Acid is an important intermediate in organic synthesis, particularly in the Suzuki aryl-coupling reactions to synthesize olefins, styrene, and biphenyl derivatives. These compounds are significant in the synthesis of various natural products and organic materials .

Synthesis Analysis

The synthesis of (3-Fluoro-5-Methylphenyl)Boronic Acid involves a two-step reaction process. Initially, an organic lithium reagent is used to synthesize the boronic acid, followed by an oxidation reaction to obtain the target product with a total yield of 75.5%. This method is noted for its simplicity, cost-effectiveness, and suitability for industrial production .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives, including those with fluorine substitutions, is characterized by the presence of a boronic B(OH)2 moiety. The structure and properties of these compounds are often investigated using techniques such as X-ray crystallography, NMR, and ab initio calculations. For instance, the crystal structure of tetrafluoro-1,2-phenylenediboronic acid revealed a strong intermolecular hydrogen bonding involving a coordinated water molecule, indicating the presence of an oxonium ion .

Chemical Reactions Analysis

Boronic acids, including fluorinated derivatives, are widely used in various chemical reactions. They are essential in Suzuki cross-coupling reactions, Petasis reactions, asymmetric synthesis of amino acids, and more. The presence of fluorine can influence the acidity and reactivity of these compounds, as seen in the study of fluorinated 1,2-phenylenediboronic acids . Additionally, the halodeboronation of aryl boronic acids has been demonstrated to be a versatile transformation, as shown in the synthesis of 2-bromo-3-fluorobenzonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-Fluoro-5-Methylphenyl)Boronic Acid and related compounds are influenced by their molecular structure. For example, the acidity constant, thermal behavior, and NMR characterization of 1,3-phenylenediboronic acid were investigated, revealing a two-step acid-base equilibrium with different pKa values and typical dehydration reactions . The influence of fluorination on the acidity and structural behavior of boronic acids has been highlighted, with fluorination improving the stability of cyclic semianhydrides .

Scientific Research Applications

Synthesis and Organic Chemistry

Sensing Applications

The compound has found applications in sensing technologies, particularly in the detection of saccharides and biological active substances. A study by S. Huang et al. (2012) reviewed the progress of boronic acid sensors for carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, emphasizing the fluorescent properties and mechanisms of signal output in boronic acid-based sensors. This review underscores the potential of (3-Fluoro-5-Methylphenyl)Boronic Acid derivatives in developing new fluorescent probes for various analytes (S. Huang, M. Jia, Y. Xie, J. Wang, W. Xu, & H. Fang, 2012).

Material Science and Biomaterial Applications

In the field of materials science, the boronic acid moiety of (3-Fluoro-5-Methylphenyl)Boronic Acid contributes to the development of smart materials, such as responsive hydrogels for glucose sensing. Das et al. (2003) reported on the synthesis of amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline, which facilitates attachment to polymers for constructing glucose sensing materials. This compound's ability to operate at physiological pH makes it valuable for biomedical applications, particularly in non-invasive glucose monitoring technologies (Sasmita Das, V. Alexeev, Anjal C. Sharma, Steven J. Geib, & S. Asher, 2003).

Safety And Hazards

“(3-Fluoro-5-Methylphenyl)Boronic Acid” is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(3-fluoro-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPLHUGOUZKARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598214
Record name (3-Fluoro-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-5-Methylphenyl)Boronic Acid

CAS RN

850593-06-5
Record name (3-Fluoro-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-methylbenzeneboronic acid
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